![molecular formula C10H12BrNO2 B2905011 Ethyl (2-bromo-4-methylphenyl)carbamate CAS No. 112671-44-0](/img/structure/B2905011.png)
Ethyl (2-bromo-4-methylphenyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of Ethyl (2-bromo-4-methylphenyl)carbamate involves several steps. One of the key steps is the free radical bromination of alkyl benzenes . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .Molecular Structure Analysis
The molecular formula of Ethyl (2-bromo-4-methylphenyl)carbamate is C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . In an SN1 type mechanism, your first step is dissociation. So you’re going to get these electrons in here kicking off onto your halogen onto your bromine to form your bromide anion .Physical And Chemical Properties Analysis
Ethyl (2-bromo-4-methylphenyl)carbamate has a molecular structure of C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .Scientific Research Applications
Application in Veterinary Medicine
Ethyl (2-bromo-4-methylphenyl)carbamate has been found to be effective against different stages of the tick Rhipicephalus microplus when implanted in cattle . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed . This could potentially be used for tick control in the future .
Application in Pharmaceutical Research
Ethyl (2-bromo-4-methylphenyl)carbamate exhibits remarkable properties that enable its application in various fields, including pharmaceuticals. It could be used in the development of new drugs or therapies.
Application in Organic Synthesis
This compound is widely used in scientific research, particularly in organic synthesis. It could be used as a building block or reagent in the synthesis of more complex molecules.
Application in Medicinal Chemistry
In medicinal chemistry, Ethyl (2-bromo-4-methylphenyl)carbamate could be used in the design and synthesis of new medicinal compounds. Its unique structure and properties could contribute to the development of new therapeutic agents.
Application in Antiviral Research
Indole derivatives, which include Ethyl (2-bromo-4-methylphenyl)carbamate, have shown potential as antiviral agents . They could be used in the development of new antiviral drugs .
Application in Anti-inflammatory Research
Indole derivatives, including Ethyl (2-bromo-4-methylphenyl)carbamate, have also shown potential as anti-inflammatory agents . They could be used in the development of new anti-inflammatory drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl N-(2-bromo-4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOJXFEHNYMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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